molecular formula C16H16N2 B13467330 (E,E)-bis(2-phenylethylidene)hydrazine

(E,E)-bis(2-phenylethylidene)hydrazine

Katalognummer: B13467330
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: AWUHLGUEEHWGBB-HBKJEHTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E,E)-bis(2-phenylethylidene)hydrazine is an organic compound characterized by its hydrazine core flanked by two phenylethylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-bis(2-phenylethylidene)hydrazine typically involves the condensation reaction between hydrazine and 2-phenylethylidene derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E,E) isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E,E)-bis(2-phenylethylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.

    Substitution: The phenylethylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydrazones, while substitution reactions could produce a variety of substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (E,E)-bis(2-phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine core can form stable complexes with various substrates, influencing biochemical and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine
  • (E)-1-(2,4-Dinitrophenyl)-2-(2-phenylethylidene)hydrazine

Uniqueness

(E,E)-bis(2-phenylethylidene)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C16H16N2

Molekulargewicht

236.31 g/mol

IUPAC-Name

(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine

InChI

InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+

InChI-Schlüssel

AWUHLGUEEHWGBB-HBKJEHTGSA-N

Isomerische SMILES

C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.